molecular formula C20H24N2O3S2 B11177096 2-(benzylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(benzylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11177096
M. Wt: 404.6 g/mol
InChI Key: GQTPUEJUNIMQQR-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acyl chloride to form the benzylsulfanyl intermediate. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic ring and the piperidine moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzylsulfanyl group and the piperidine-1-sulfonyl phenyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of benzylsulfanyl and piperidine-1-sulfonyl phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3S2/c23-20(16-26-15-17-7-3-1-4-8-17)21-18-9-11-19(12-10-18)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)

InChI Key

GQTPUEJUNIMQQR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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